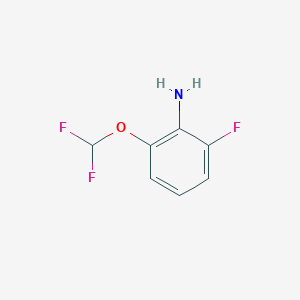

2-(Difluoromethoxy)-6-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

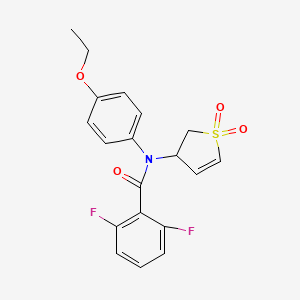

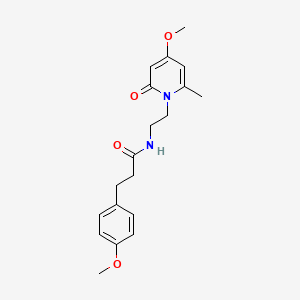

2-(Difluoromethoxy)-6-fluoroaniline is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of aniline and has a molecular formula of C6H5F2NO2. This compound is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of drug-receptor interactions, and in the study of the biochemical and physiological effects of certain drugs.

Aplicaciones Científicas De Investigación

Photocatalytic Fluoromethylation

2-(Difluoromethoxy)-6-fluoroaniline plays a role in photocatalytic fluoromethylation. The compound is utilized in the catalytic fluoromethylation of carbon-carbon multiple bonds. Photoredox catalysis, which involves visible-light-induced single-electron-transfer (SET) processes, is a critical technique in this domain. This method enables efficient and selective radical fluoromethylation, especially important in the synthesis of various organofluorine compounds (Koike & Akita, 2016).

Fluorochemical Mass Flows in Wastewater Treatment

Research on fluorochemicals like 2-(Difluoromethoxy)-6-fluoroaniline includes understanding their behavior in wastewater treatment plants. A study on the mass flows of selected fluorochemicals showed significant decreases in certain compounds during specific wastewater treatment stages. This research is crucial for assessing the environmental impact and management of such chemicals (Schultz et al., 2006).

Oxidation to Nitroso-Compounds

2-(Difluoromethoxy)-6-fluoroaniline can be oxidized to form nitroso-compounds. This transformation is achieved through the reaction with peroxybenzoic acid in chloroform. Such chemical processes are significant in the synthesis of various organic compounds, indicating the versatility of 2-(Difluoromethoxy)-6-fluoroaniline in synthetic chemistry (Nunno, Florio, & Todesco, 1970).

C-F Bond Activation in Organic Synthesis

The study of fluorine chemistry, including compounds like 2-(Difluoromethoxy)-6-fluoroaniline, is significant in various fields. Research on C-F bond activation has shown the importance of such compounds in the synthesis of fluoroorganic compounds. These processes are essential for the development of pharmaceuticals and agrochemicals containing fluorine atoms (Amii & Uneyama, 2009).

Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

2-(Difluoromethoxy)-6-fluoroaniline is used in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Fluoroform, a related compound, serves as a difluorocarbene source in these reactions. This synthesis is conducted under moderate conditions, showcasing the compound’s utility in the creation of various organic derivatives (Thomoson & Dolbier, 2013).

Propiedades

IUPAC Name |

2-(difluoromethoxy)-6-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOGNJAHRMWUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-6-fluoroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2751855.png)

![2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2751864.png)

![2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B2751865.png)

![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)

![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)